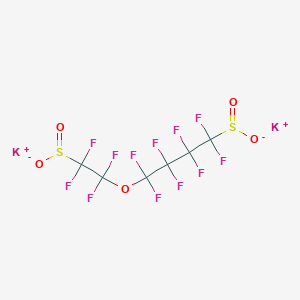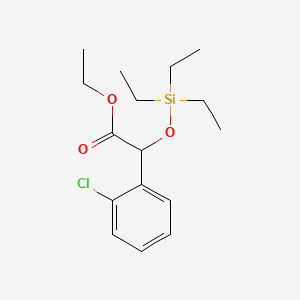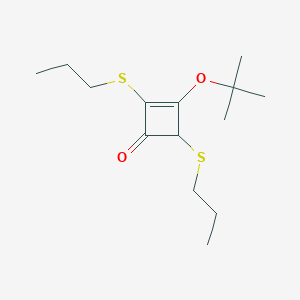![molecular formula C11H11ClN2O2 B14420434 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol CAS No. 80200-05-1](/img/structure/B14420434.png)
4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol is a chemical compound that features a phenol group linked to a pyrazole ring via an ethoxy bridge The presence of a chlorine atom on the pyrazole ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol typically involves the reaction of 4-chloropyrazole with 4-hydroxyphenethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom on the pyrazole ring can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(1H-pyrazol-3-yl)phenol
- 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol is unique due to the specific positioning of the chlorine atom on the pyrazole ring and the ethoxy linkage to the phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
| 80200-05-1 | |
Molekularformel |
C11H11ClN2O2 |
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
4-[2-(4-chloropyrazol-1-yl)ethoxy]phenol |
InChI |
InChI=1S/C11H11ClN2O2/c12-9-7-13-14(8-9)5-6-16-11-3-1-10(15)2-4-11/h1-4,7-8,15H,5-6H2 |
InChI-Schlüssel |
KBHSYLTVLSGJDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCN2C=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
